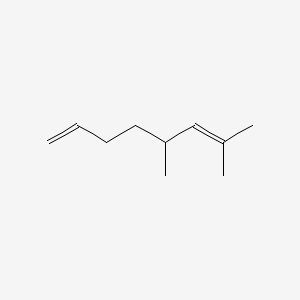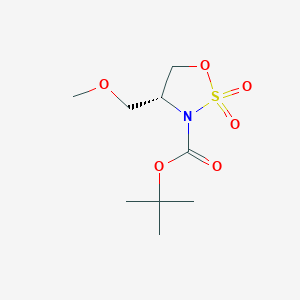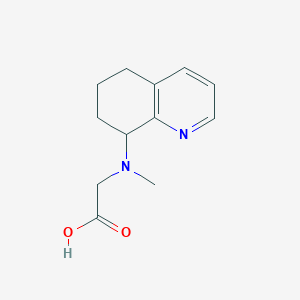![molecular formula C14H13N3O3 B13893765 5-(4-methoxyphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13893765.png)
5-(4-methoxyphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-methoxyphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one typically involves the condensation of 4-methoxyphenol with a suitable pyrimidine precursor. One common method involves the reaction of 4-methoxyphenol with 2-chloro-3,4-dihydropyrido[2,3-d]pyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(4-methoxyphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 5-(4-hydroxyphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one.
Reduction: Formation of 5-(4-methoxyphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-methoxyphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and cancer.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrido[3,2-d]pyrimidine: Shares the pyrimidine core but differs in the arrangement of the nitrogen atoms.
Tetrazolo[1,5-a]pyrimidine: Contains a tetrazole ring fused to the pyrimidine core.
Uniqueness
5-(4-methoxyphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one is unique due to the presence of the methoxyphenoxy group, which can enhance its lipophilicity and improve its ability to cross biological membranes. This feature can potentially increase its bioavailability and efficacy as a therapeutic agent .
Properties
Molecular Formula |
C14H13N3O3 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
5-(4-methoxyphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C14H13N3O3/c1-19-9-2-4-10(5-3-9)20-12-6-7-15-13-11(12)8-16-14(18)17-13/h2-7H,8H2,1H3,(H2,15,16,17,18) |
InChI Key |
OOXNSXSXEOXJJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C3CNC(=O)NC3=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid](/img/structure/B13893682.png)

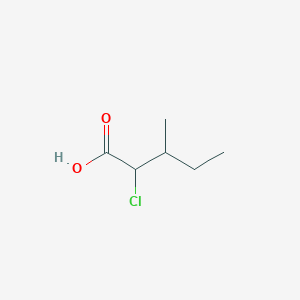
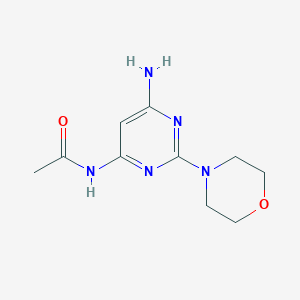
![3-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanoic acid](/img/structure/B13893705.png)

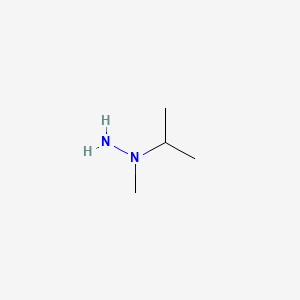
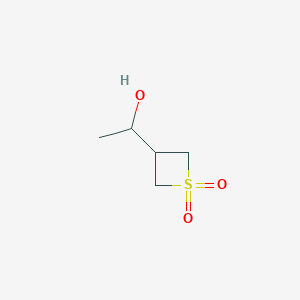

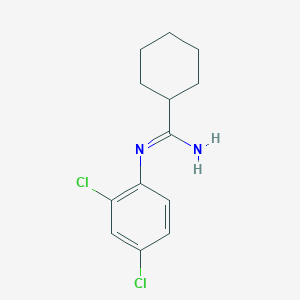
![4-{[2-(Diethylamino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B13893732.png)
